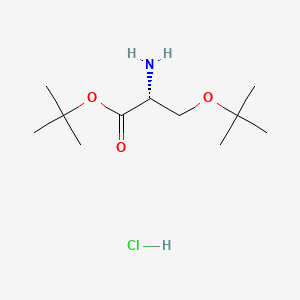
H-4-Nitro-D-phe-oet hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-4-Nitro-D-phenylalanine ethyl ester hydrochloride: is a chemical compound with the molecular formula C₁₁H₁₅ClN₂O₄ and a molecular weight of 274.7 g/mol . It is primarily used in research settings, particularly in the field of proteomics .
Vorbereitungsmethoden
The synthesis of H-4-Nitro-D-phenylalanine ethyl ester hydrochloride typically involves the esterification of 4-nitro-D-phenylalanine with ethanol in the presence of a suitable acid catalyst, followed by the formation of the hydrochloride salt . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to meet research-grade standards .
Analyse Chemischer Reaktionen
H-4-Nitro-D-phenylalanine ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming .
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen gas for reduction and strong acids or bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
H-4-Nitro-D-phenylalanine ethyl ester hydrochloride is widely used in scientific research, particularly in:
Proteomics: It serves as a specialty reagent for studying protein structures and functions.
Biochemistry: Used in enzyme assays and other biochemical experiments to understand enzyme-substrate interactions.
Medicinal Chemistry: Investigated for potential therapeutic applications, including drug development.
Industrial Research: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of H-4-Nitro-D-phenylalanine ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The nitro group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity . The pathways involved may include enzyme inhibition or activation , depending on the context of the research .
Vergleich Mit ähnlichen Verbindungen
H-4-Nitro-D-phenylalanine ethyl ester hydrochloride can be compared with other similar compounds, such as:
4-Nitro-L-phenylalanine ethyl ester hydrochloride: The L-isomer of the compound, which may exhibit different biological activities due to stereochemistry.
4-Amino-D-phenylalanine ethyl ester hydrochloride: A reduced form with an amino group instead of a nitro group, leading to different chemical properties and applications.
The uniqueness of H-4-Nitro-D-phenylalanine ethyl ester hydrochloride lies in its specific nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
IUPAC Name |
ethyl (2R)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4.ClH/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16;/h3-6,10H,2,7,12H2,1H3;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZUMTWHYNIFOC-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














